(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a thiazole ring, and a phenylethenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of action
Pyrazole and thiazole derivatives are known for their diverse pharmacological effects . They have been found to exhibit potent antimicrobial, antioxidant, and antitumor activities . .
Mode of action
The mode of action of pyrazole and thiazole derivatives generally involves interactions with biological targets that lead to changes in cellular processes
Biochemical pathways
Pyrazole and thiazole derivatives can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
The ADME properties of pyrazole and thiazole derivatives can vary widely depending on their specific structures
Result of action
The molecular and cellular effects of pyrazole and thiazole derivatives can include changes in gene expression, enzyme activity, and cellular signaling
Action environment
Environmental factors can influence the action, efficacy, and stability of pyrazole and thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as hydrazine and a diketone, the pyrazole ring is formed through a cyclization reaction.
Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Linking the Rings: The pyrazole and thiazole rings are linked via an ethyl chain, often through a nucleophilic substitution reaction.
Formation of the Phenylethenesulfonamide Moiety: This involves the reaction of a phenylethene derivative with sulfonamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Biological Research: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide: can be compared with other compounds containing pyrazole or thiazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities not seen in simpler pyrazole or thiazole derivatives. This makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
(E)-2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-24(22,12-8-14-5-2-1-3-6-14)18-10-7-15-13-23-16(19-15)20-11-4-9-17-20/h1-6,8-9,11-13,18H,7,10H2/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAQWQFRWJBGPY-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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